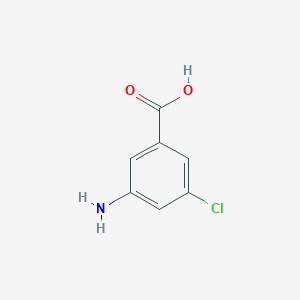

3-Amino-5-chlorobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Halogenated Aminobenzoic Acids

3-Amino-5-chlorobenzoic acid belongs to the family of benzoic acid derivatives. icm.edu.plscribd.com The fundamental structure is that of benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). icm.edu.pl The properties of this parent molecule are significantly altered by the substitution of hydrogen atoms on the benzene ring with other functional groups.

In the case of this compound, two such substitutions are present: an amino group (-NH2) at the 3-position and a chlorine atom (-Cl) at the 5-position relative to the carboxylic acid group. This places it within the sub-category of aminobenzoic acids and, more specifically, halogenated aminobenzoic acids. The presence of the amino group, a carboxylic acid group, and a halogen on the same aromatic ring makes it a trifunctional molecule, offering multiple sites for chemical reactions and interactions. cymitquimica.comcymitquimica.com The specific positioning of these groups influences the compound's electronic properties, reactivity, and its ability to form intermolecular interactions, such as hydrogen bonds. smolecule.commdpi.com

The general class of aminobenzoic acids are vital compounds, with some isomers serving as bacterial vitamins and components of larger vitamin complexes. icm.edu.pl The introduction of a halogen atom, like chlorine, further modifies the molecule's characteristics, including its acidity and potential biological activity, setting it apart from non-halogenated counterparts. cymitquimica.comdergipark.org.tr

Historical Perspectives in Organic Synthesis and Functional Material Development

The development of synthetic routes to substituted benzoic acids has been a long-standing area of interest in organic chemistry. up.ac.za The preparation of halogenated benzoic acids and aminobenzoic acids has been achievable through various established chemical reactions. up.ac.za For instance, methods for synthesizing related compounds like 2-amino-5-chlorobenzoic acid have involved the treatment of anthranilic acid with sulfuryl chloride or the catalytic hydrogenation of a nitro-substituted precursor. prepchem.comchemicalbook.com Another example is the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from m-toluic acid through nitration, reduction, and subsequent chlorination. google.com

Historically, compounds like this compound have been valued as versatile building blocks or intermediates in the synthesis of more complex molecules. cymitquimica.comlookchem.com The ability to selectively modify the amino or carboxylic acid groups has made them useful in creating a diverse range of organic compounds. In the realm of functional materials, the deliberate design of molecules with specific functional groups, such as those present in this compound, has been a key strategy. The presence of both hydrogen bond donors (the amino group) and acceptors (the carboxylic acid group and chlorine atom) allows for the construction of ordered supramolecular structures. mdpi.comresearchgate.net Early research into coordination chemistry and crystal engineering likely explored similar substituted benzoic acids to understand and control the assembly of molecules in the solid state.

Significance in Advanced Chemical Research

The importance of this compound in advanced chemical research is multifaceted. Its utility as a precursor is a primary contributor to its significance. It serves as a key starting material for the synthesis of novel organic molecules, including pharmaceuticals, dyes, and agrochemicals. cymitquimica.com The distinct arrangement of its functional groups allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Furthermore, this compound and its isomers are significant in the field of medicinal chemistry. For example, the related compound 2-amino-3-chlorobenzoic acid has been isolated from Streptomyces species and has shown potential antimicrobial and anticancer properties. mdpi.com This highlights the potential for halogenated aminobenzoic acids to serve as scaffolds for the development of new therapeutic agents.

The molecule is also of great interest in materials science. Its ability to participate in the formation of cocrystals and coordination polymers is being explored for the creation of new functional materials with tailored properties. smolecule.commdpi.comacademie-sciences.fr The study of how the chloro-substituent influences proton transfer and participates in supramolecular assembly is a key area of contemporary research. mdpi.comresearchgate.net

Overview of Key Research Domains for this compound

The research applications of this compound are diverse and span several key domains within the chemical sciences:

Organic Synthesis: It is widely used as an intermediate or building block for the preparation of more complex organic compounds. cymitquimica.comlookchem.com

Medicinal and Pharmaceutical Chemistry: The compound serves as a precursor in the synthesis of potentially bioactive molecules. mdpi.com Research into the biological activities of its derivatives is an active area.

Supramolecular Chemistry and Crystal Engineering: A primary focus is on its use in constructing supramolecular assemblies, such as cocrystals and molecular salts, through non-covalent interactions like hydrogen and halogen bonding. smolecule.commdpi.comresearchgate.netusm.my

Materials Science: It is employed in the development of new functional materials, including organotin complexes and materials with specific nonlinear optical properties. academie-sciences.frbohrium.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Solid |

| Boiling Point | 383.3±27.0 °C at 760 mmHg |

| Storage Temperature | Room temperature |

| Purity | ≥98% |

This data is compiled from sources chemscene.comsigmaaldrich.com.

Spectroscopic Data for a Related Isomer: 2-Amino-3-chlorobenzoic Acid

| Spectroscopic Technique | Observed Peaks |

| UV-Vis (in nm) | 361, 270, 220 |

| Infrared (in cm⁻¹) | 3482 (N-H stretch), 1594 (C=C stretch) |

This data for the isomer 2-amino-3-chlorobenzoic acid is provided for comparative context and is sourced from mdpi.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of 3 Amino 5 Chlorobenzoic Acid

Advanced Synthetic Routes and Strategies

The creation of 3-amino-5-chlorobenzoic acid is accomplished through several advanced synthetic routes. These strategies are designed to precisely install the amino and chloro substituents onto the benzoic acid framework. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and economic viability.

Multi-step Synthesis from Precursors

Multi-step synthesis provides a robust and well-controlled approach to this compound. This method involves a sequence of distinct chemical reactions, allowing for the purification of intermediates at each stage, which can lead to a final product of very high purity.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the nitro group.

The synthesis often begins with a substituted benzoic acid. For instance, a benzoic acid derivative can be subjected to nitration to introduce a nitro group at the meta position relative to the carboxyl group. This is followed by a reduction step to convert the nitro group into the desired amino group. A representative reaction scheme starts with m-toluic acid, which undergoes nitration to form 2-nitro-3-toluic acid. This intermediate is then subjected to a hydrogenation reduction reaction to yield 2-amino-3-methylbenzoic acid, which can be further modified. google.com

The reduction of the nitro group can be achieved using various reagents. Catalytic hydrogenation is a widely used method. For example, 5-chloro-2-nitrobenzoic acid can be reduced to 2-amino-5-chlorobenzoic acid using a Raney nickel catalyst in an ethanol (B145695) solution under a hydrogen atmosphere. chemicalbook.com Another approach involves using iron powder in the presence of hydrochloric acid to reduce a dinitrobenzonitrile precursor, which can then be further processed.

The Sandmeyer reaction offers another versatile route. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of an aryl amine, via a diazonium salt, into a variety of functional groups. wikipedia.orgorganic-chemistry.org For instance, an aminobenzoic acid can be diazotized and then treated with a copper(I) halide to introduce a halogen at a specific position. prepchem.comscirp.orgnih.gov

| Starting Material | Key Reactions | Intermediate | Final Product (or related) |

|---|---|---|---|

| m-Toluic acid | Nitration, Hydrogenation Reduction | 2-Nitro-3-toluic acid | 2-Amino-3-methylbenzoic acid |

| 5-Chloro-2-nitrobenzoic acid | Catalytic Hydrogenation (Raney Ni) | - | 2-Amino-5-chlorobenzoic acid |

| Aminobenzoic acid | Diazotization, Sandmeyer Reaction | Diazonium salt | Halogenated benzoic acid |

The introduction of a chlorine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis of this compound. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Following the formation of an aminobenzoic acid precursor, a chlorination reaction can be carried out. For example, after synthesizing 2-amino-3-methylbenzoic acid, a chlorination reagent is used in the presence of benzoyl peroxide and a suitable solvent to introduce a chlorine atom. google.com The temperature for this type of chlorination reaction is typically in the range of 90-110 °C. google.com

Various chlorinating agents can be employed. The selection of the agent can influence the reaction's efficiency and selectivity.

| Precursor | Chlorinating Agent/System | Reaction Conditions |

|---|---|---|

| 2-Amino-3-methylbenzoic acid | Chlorination reagent with benzoyl peroxide | 90-110 °C |

Esterification of the carboxylic acid group can be a strategic step in the synthesis of this compound. This can protect the carboxylic acid from unwanted side reactions or alter the solubility of the molecule to facilitate certain reaction conditions. The ester can then be hydrolyzed in a subsequent step to regenerate the carboxylic acid.

The esterification of aminobenzoic acids can be achieved through various methods. One common approach involves reacting the amino acid with an alcohol in the presence of a catalyst. The hydrolysis of the resulting ester back to the carboxylic acid is typically carried out under acidic or basic conditions. For instance, a substituted aminobenzoate can be hydrolyzed using sodium hydroxide (B78521) in methanol (B129727).

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of synthesizing this compound and its derivatives, catalytic approaches are employed for various transformations.

Copper-catalyzed reactions are particularly significant. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of chlorobenzoic acids. nih.govresearchgate.net This method can produce a wide range of N-aryl anthranilic acid derivatives and notably eliminates the need for protecting the acid functionality. nih.govresearchgate.netorganic-chemistry.org These reactions can proceed with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov The catalyst system may consist of copper and copper(I) oxide. nih.gov

Catalytic hydrogenation is another crucial application of catalysis in this synthetic context, particularly for the reduction of nitro groups to amines, as mentioned previously. google.com For example, the liquid-phase oxidation of dichlorotoluene to dichlorobenzoic acid can be achieved using a catalyst containing cobalt, manganese, and bromine. google.com

| Reaction Type | Catalyst System | Substrates | Key Advantage |

|---|---|---|---|

| Cross-coupling Amination | Copper/Copper(I) oxide | Chlorobenzoic acids and anilines | No need for acid protection |

| Hydrogenation | Raney Nickel or other transition metals | Nitroaromatics | Efficient reduction to amines |

| Oxidation | Cobalt, Manganese, Bromine | Dichlorotoluene | High yield and purity of dichlorobenzoic acid |

One-Pot Synthetic Procedures

One-pot synthesis represents a highly efficient strategy that combines multiple reaction steps in a single reaction vessel without the isolation of intermediates. nih.gov This approach offers several advantages, including reduced reaction times, lower consumption of solvents, and decreased waste generation. nih.gov

For the synthesis of related aminobenzoic acid derivatives, one-pot methods have been successfully developed. For instance, a "one-pot" oxo-reduction process has been used for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials as catalysts in subcritical water. mdpi.com This process involves the simultaneous reduction of the nitro group and oxidation of the aldehyde group. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like any chemical process, can be evaluated and improved through the application of the twelve principles of green chemistry. These principles aim to reduce the environmental impact and increase the sustainability of chemical manufacturing. yale.edugctlc.orgsigmaaldrich.com

Key principles relevant to the synthesis of this compound include:

Prevention of Waste : The primary goal is to design synthetic routes that generate minimal waste, avoiding the need for later treatment or cleanup. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, addition reactions are preferable to substitution or elimination reactions which generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic pathways should utilize and generate substances with little to no toxicity to human health and the environment. wordpress.com This involves careful selection of reagents and intermediates. For example, moving away from processes that use or generate heavy metals like mercury is a key goal of green chemistry. wordpress.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary. When used, they should be innocuous. sigmaaldrich.com Aqueous-based syntheses or the use of recyclable solvents are preferred.

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. yale.edu For example, catalytic hydrogenation is a greener alternative to stoichiometric metal-acid reductions for converting a nitro group to an amine.

Table 1: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Choosing addition and rearrangement reactions over eliminations to maximize the incorporation of reactant atoms into the final product. acs.org |

| Catalysis | Employing catalytic hydrogenation (e.g., Pd/C) for the reduction of a nitro-precursor instead of stoichiometric reducing agents like tin or iron in acidic media. yale.edu |

| Reduce Derivatives | Avoiding the use of protecting groups for the amine or carboxylic acid functionalities, if possible, to reduce the number of steps and reagent use. acs.org |

| Safer Solvents | Utilizing water or other environmentally benign solvents instead of chlorinated hydrocarbons like dichloroethane where practicable. yale.edu |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves several critical considerations to ensure efficiency, safety, cost-effectiveness, and high product quality.

A common industrial route involves a multi-step process starting from a readily available raw material like m-toluic acid. This process typically includes nitration, followed by hydrogenation reduction, and finally chlorination. google.com

Key considerations include:

Process Optimization : Reaction conditions such as temperature, pressure, reaction time, and catalyst loading are optimized to maximize yield and purity while minimizing energy consumption and production time. For example, chlorination reactions may be run at specific temperatures (e.g., 90-110 °C) for a set duration (1-2 hours) to ensure complete reaction and prevent side-product formation. google.com

Raw Material Sourcing : The cost and availability of starting materials are paramount. Using simple, accessible materials is crucial for economic viability. patsnap.com

Yield and Purity : Achieving high yield and purity is essential. Post-reaction work-up, such as filtration, washing with hot water, and recrystallization from solvents like methanol, are critical steps to isolate the final product at the required specification (e.g., >98% purity). patsnap.com

Safety : Handling reagents like nitric acid, sulfuryl chloride, and flammable solvents on a large scale requires strict safety protocols and specialized equipment to prevent accidents, explosions, or hazardous releases. acs.orgprepchem.com

Waste Management : The treatment and disposal of waste streams, including spent solvents and byproducts from nitration and chlorination steps, must comply with environmental regulations. Implementing greener principles, such as solvent recycling, can mitigate these issues.

Table 2: Example Industrial Synthesis Step

| Step | Reactants | Conditions | Outcome |

|---|

| Chlorination | 2-Amino-3-methylbenzoic acid, Cyanuric chloride | Dichloroethane solvent, 25-30°C, ~10 hours | 2-Amino-5-chloro-3-methylbenzoic acid intermediate with high yield (~85%) and purity (>98%). patsnap.com |

Reaction Analysis and Transformations

Amidation Reactions

The carboxylic acid functional group of this compound can undergo amidation reactions with primary or secondary amines to form the corresponding benzamide (B126) derivatives. This transformation typically requires the activation of the carboxylic acid. lookchemmall.com

Direct amidation can be achieved by heating the carboxylic acid and amine, but this often requires high temperatures. More commonly, coupling agents or catalysts are used to facilitate the reaction under milder conditions. researchgate.net

Methods for Amidation:

Use of Condensing Agents : Reagents such as N,N'-diisopropyl carbodiimide (B86325) (DIC) can be used to activate the carboxylic acid, allowing it to react with an amine. google.com This method is common in organic synthesis for forming amide bonds.

Catalytic Amidation : Lewis acid catalysts like Niobium(V) oxide (Nb2O5) have been shown to be effective for the direct amidation of various carboxylic acids, including benzoic acids, with amines like aniline (B41778). researchgate.net The catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Conversion to Acyl Chloride : A traditional method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide.

The amino group on the benzene ring can also influence the reactivity, though the primary reaction site for amidation is the carboxylic acid. In some cases, protection of the amino group may be necessary to prevent side reactions, although direct amidation without protection is often possible. organic-chemistry.org

Esterification and Transesterification Reactions

The carboxylic acid group of this compound can be converted into an ester through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). libretexts.org

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org The amino group is typically protonated by the strong acid catalyst, forming an ammonium (B1175870) salt, which prevents it from interfering with the reaction. libretexts.org

Example Esterification Reaction: this compound + Methanol (in excess) --(H₂SO₄ catalyst, reflux)--> Methyl 3-amino-5-chlorobenzoate + Water

Alternative methods for esterification include:

Reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt.

Using reagents like thionyl chloride to first form the acyl chloride, which then reacts rapidly with an alcohol to give the ester. nih.gov

Transesterification is a process where an existing ester is transformed into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. While less common for the initial synthesis, it could be used to modify a derivative, for example, converting methyl 3-amino-5-chlorobenzoate to ethyl 3-amino-5-chlorobenzoate by reacting it with ethanol.

Cyclization Reactions for Derivative Formation

The structure of this compound, containing amino, chloro, and carboxylic acid groups on a benzene ring, provides a scaffold for the synthesis of various heterocyclic derivatives through cyclization reactions. Such reactions are fundamental in medicinal chemistry for creating complex, biologically active molecules.

While direct cyclization of this compound is specific to the desired target, analogous structures can be used to form fused ring systems. For example, derivatives of aminobenzoic acids are key intermediates in the synthesis of quinazolinones. nih.gov

Another potential transformation involves modifying the substituents to facilitate intramolecular reactions. For instance, a derivative like 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester can undergo thermal cyclization in a high-boiling solvent like N,N-diethylaniline to form chromene derivatives. mdpi.com This demonstrates how the benzene ring can be a foundation for building bicyclic systems. The amino and carboxylic acid groups of this compound could be similarly functionalized to enable intramolecular cyclizations, leading to the formation of nitrogen- and oxygen-containing heterocycles. organic-chemistry.org

Hydrogenation and Reduction Reactions

Hydrogenation and reduction reactions are primarily relevant to the synthesis of this compound itself, rather than its subsequent transformations. A common synthetic route involves the reduction of a nitro group precursor.

Specifically, 5-chloro-3-nitrobenzoic acid can be reduced to form this compound. Catalytic hydrogenation is a widely used and efficient method for this transformation. almacgroup.com

Typical Hydrogenation Process:

Substrate : 5-chloro-3-nitrobenzoic acid

Catalyst : Palladium on carbon (Pd/C) is a common and effective catalyst.

Reducing Agent : Hydrogen gas (H₂).

Solvent : An aqueous solution is often used. almacgroup.com

The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. almacgroup.com This method is generally clean, high-yielding, and considered a green chemistry approach, especially when compared to older methods using stoichiometric metals like iron or tin in acid.

The chloro-substituent is generally stable under these hydrogenation conditions, making this a selective and effective method for producing the target molecule. The reduction of dinitrobenzoic acids has also been studied, showing that such hydrogenations can proceed stepwise to form diaminobenzoic acids. knutd.edu.ua

Condensation Reactions in Ligand Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly ligands for metal complexes, through condensation reactions. These reactions typically involve the amino group (-NH₂) of the this compound molecule reacting with a carbonyl compound, most commonly an aldehyde or a ketone, to form a Schiff base (or imine). This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands are capable of coordinating with a wide variety of metal ions to form stable complexes.

The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The general scheme for this condensation is as follows:

R-CHO + H₂N-Ar-COOH → R-CH=N-Ar-COOH + H₂O

Where R-CHO is an aldehyde and H₂N-Ar-COOH represents this compound.

The resulting Schiff base ligand possesses an imine (-C=N-) functional group, which is a key coordination site for metal ions. The presence of the carboxylic acid group (-COOH) and the chloro substituent (-Cl) on the aromatic ring of this compound can also influence the electronic properties and coordination behavior of the resulting ligand.

While direct studies detailing the condensation reactions of this compound are not extensively documented in the readily available literature, the principles can be inferred from similar reactions involving aminobenzoic acids. For instance, the condensation of various aminobenzoic acids with aldehydes like 3-formylacetylacetone (B1258551) and salicylaldehyde (B1680747) derivatives has been reported to yield Schiff base ligands. These reactions are often carried out in solvents like methanol or ethanol and may be catalyzed by a small amount of acid or base.

For example, in a typical synthesis, equimolar amounts of the aminobenzoic acid and the aldehyde are dissolved in an appropriate solvent and refluxed for several hours. Upon cooling, the Schiff base product often precipitates out of the solution and can be purified by recrystallization.

The synthesis of Schiff base ligands derived from substituted aminobenzoic acids and their subsequent complexation with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been a subject of significant research interest. These metal complexes have potential applications in various fields, including catalysis and materials science.

Role in Formation of Supramolecular Assemblies

This compound is a molecule well-suited for participating in the formation of supramolecular assemblies due to its capacity for various non-covalent interactions. These interactions, which are weaker than covalent bonds, are crucial in crystal engineering for the design and synthesis of novel solid-state structures with desired properties. The key functional groups of this compound—the carboxylic acid, the amino group, and the chloro substituent—all play significant roles in directing the self-assembly process.

Hydrogen Bonding: The most prominent interactions involving this compound in supramolecular chemistry are hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). Similarly, the amino group can act as a hydrogen bond donor (N-H). These groups can form robust and directional hydrogen bonds, leading to the formation of well-defined patterns and networks.

Common hydrogen bonding motifs observed in the crystal structures of related carboxylic acids include dimers, chains, and sheets. For instance, carboxylic acid molecules frequently form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl groups. The amino group can participate in N-H···O or N-H···N hydrogen bonds, further extending the dimensionality of the supramolecular architecture.

Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. This interaction, though generally weaker than hydrogen bonding, can be a significant structure-directing force in the solid state.

While specific studies detailing the supramolecular assemblies of this compound are limited, research on analogous molecules provides valuable insights. For example, the study of cocrystals of other aminobenzoic acids and chlorobenzoic acids with various coformers has demonstrated the importance of these non-covalent interactions in forming diverse and predictable supramolecular structures. The interplay between strong hydrogen bonds and weaker interactions like halogen bonds and π-π stacking dictates the final crystal architecture.

The table below summarizes the key functional groups of this compound and their potential roles in forming supramolecular assemblies.

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Formation of dimers, chains, and sheets |

| Amino Group (-NH₂) | Hydrogen Bonding (N-H···O, N-H···N) | Cross-linking of primary hydrogen-bonded motifs |

| Chloro Substituent (-Cl) | Halogen Bonding | Directional control of crystal packing |

| Aromatic Ring | π-π Stacking | Stabilization of the overall crystal structure |

The combination of these interactions makes this compound a promising candidate for the rational design of cocrystals and other supramolecular materials with tailored properties.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3-Amino-5-chlorobenzoic acid, the aromatic region of the spectrum is of particular interest.

The aromatic protons on the benzene (B151609) ring of this compound are distinct due to the substitution pattern. The three protons are located at positions 2, 4, and 6 of the ring. Experimental data for the hydrochloride salt of this compound in deuterium (B1214612) oxide (D₂O) shows three distinct signals in the aromatic region. These signals appear as a doublet of doublets at δ 7.24 ppm (J = 1.4, 2.0 Hz), another doublet of doublets at δ 7.20 ppm (J = 1.6, 2.0 Hz), and a triplet at δ 6.87 ppm (J = 2.0 Hz), each integrating to one proton.

The splitting patterns (multiplicity) are a result of spin-spin coupling between adjacent protons. The small coupling constants (J values around 2.0 Hz) are characteristic of meta-coupling, which occurs between protons separated by two bonds (e.g., H-2 and H-4, H-4 and H-6). The absence of large ortho-coupling constants (typically 7-9 Hz) confirms the 1,3,5-substitution pattern of the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.24 | dd | 1.4, 2.0 | 1H | Aromatic H |

| 7.20 | dd | 1.6, 2.0 | 1H | Aromatic H |

Note: Data corresponds to the hydrochloride salt of the compound.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic ring carbons.

Carboxylic Carbon (C=O): The carbon of the carboxyl group is the most deshielded and is expected to appear in the range of 165-175 ppm.

C1 (Carbon attached to -COOH): This carbon is expected to be in the 130-135 ppm region.

C3 (Carbon attached to -NH₂): The amino group is strongly shielding, so this carbon's signal is expected to be shifted upfield, typically in the range of 145-150 ppm.

C5 (Carbon attached to -Cl): The carbon atom bonded to chlorine will be deshielded due to the electronegativity of chlorine, with an expected chemical shift around 134-138 ppm.

C2, C4, C6 (Protonated carbons): These carbons are expected to resonate between 115 and 130 ppm. The specific shifts are influenced by their position relative to the three different substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carboxyl (-C OOH) | 165 - 175 |

| C3 (-C -NH₂) | 145 - 150 |

| C5 (-C -Cl) | 134 - 138 |

| C1 (-C -COOH) | 130 - 135 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the aromatic protons at positions 2, 4, and 6, confirming their meta-relationship through the small coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H2, H4, H6) to its corresponding carbon signal (C2, C4, C6) in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, the proton at C2 would show a correlation to the carboxyl carbon (C=O) and the carbons at C4 and C6. Similarly, the amino protons (-NH₂) would show correlations to C2 and C4, confirming the position of the amino group. The proton at C6 would correlate to the carbon bearing the chlorine atom (C5), confirming its location.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared light or the scattering of laser light causes molecular bonds to vibrate at specific frequencies, which are characteristic of the bond type and its environment.

Vibrational Mode Assignments

The vibrational spectrum of this compound is complex, with numerous vibrational modes associated with the carboxylic acid, amino group, and the substituted benzene ring. While a complete experimental spectrum with assignments for this specific molecule is not detailed in the literature, assignments can be made based on well-established characteristic frequencies for its constituent functional groups. Key expected vibrational modes include stretching and bending vibrations of the O-H, N-H, C=O, C-O, C-N, C-Cl, and aromatic C-H and C=C bonds.

Analysis of Functional Group Vibrations

The IR and Raman spectra provide a characteristic "fingerprint" for this compound based on its functional groups.

O-H and N-H Stretching: The O-H stretch of the carboxylic acid is typically a very broad band in the IR spectrum, appearing in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine group give rise to two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and prominent band in the IR spectrum, expected to appear around 1680-1710 cm⁻¹. Its position can be influenced by hydrogen bonding.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-N and C-Cl Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration typically gives a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

O-H Bending: The out-of-plane O-H bend of the carboxylic acid is often a broad and notable feature around 900-950 cm⁻¹.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium, Sharp |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid (-COOH) | 900 - 950 | Medium, Broad |

Spectroscopic Characterization of Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in elucidating the molecular interactions within this compound and its derivatives. These methods probe the vibrational modes of functional groups, and shifts in their characteristic frequencies provide direct evidence of intermolecular forces, primarily hydrogen bonding.

In the solid state, this compound features amino (-NH₂) and carboxylic acid (-COOH) groups, which are potent hydrogen bond donors and acceptors. The formation of intermolecular hydrogen bonds, such as N-H···O and O-H···O, can be readily identified. For instance, the stretching vibrations of the N-H bonds in the amino group and the O-H bond in the carboxyl group would appear at lower wavenumbers (a redshift) compared to the free, non-interacting molecule. nih.govresearchgate.net Similarly, the carbonyl (C=O) stretching frequency of the carboxylic acid would also experience a redshift upon participating in hydrogen bonding. researchgate.net

Studies on analogous compounds, such as 5-amino-2-chlorobenzoic acid and cocrystals of 3-aminobenzoic acid, have utilized FT-IR and Raman spectroscopy to confirm the existence and nature of these hydrogen-bonded networks. nih.gov By analyzing the spectral data, researchers can infer the supramolecular arrangement of the molecules, which is fundamental to understanding their crystal packing and resulting physicochemical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

This compound has the molecular formula C₇H₆ClNO₂. sigmaaldrich.com Its nominal molecular weight is 171.6 g/mol . High-resolution mass spectrometry can provide a more precise exact mass. For its isomeric counterpart, 2-amino-5-chlorobenzoic acid, the calculated exact mass is 171.0087061 Da, a value which also applies to the 3-amino-5-chloro isomer due to their shared molecular formula. nist.gov This level of precision is crucial for unambiguous formula determination.

In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation, yielding a characteristic pattern that aids in structural elucidation. The molecular ion peak ([M]⁺˙) would be observed at m/z 171. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak ([M+2]⁺˙) at m/z 173 is also expected, with an intensity approximately one-third of the molecular ion peak.

Common fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules or radicals. libretexts.org Key fragmentation events for this compound would include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in the formation of an acylium ion ([M-OH]⁺) at m/z 154 (and a corresponding isotope peak at m/z 156).

Loss of a carboxyl radical (•COOH): This fragmentation leads to the formation of a chlorosubstituted aniline (B41778) radical cation ([M-COOH]⁺) at m/z 126 (and m/z 128).

Decarboxylation followed by loss of HCN: A more complex fragmentation could involve the loss of CO₂ and subsequently HCN from the aromatic ring.

Analysis of a closely related isomer, 2-amino-5-chlorobenzoic acid, shows prominent peaks at m/z 171, 153, and 125, which are consistent with these general fragmentation principles. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically to within 5 ppm). This technique is essential for confirming the elemental composition of this compound. By measuring the exact mass of the molecular ion to several decimal places (e.g., 171.0087 Da), HRMS can definitively establish the molecular formula as C₇H₆ClNO₂, distinguishing it from any other potential compounds that might have the same nominal mass but a different elemental makeup. This precision is also applied to fragment ions, aiding in the confident assignment of their structures and the elucidation of fragmentation pathways.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the premier technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis provides the unambiguous determination of a molecule's crystal structure. While a specific crystal structure for this compound is not detailed in the available literature, analysis of related benzoic acid derivatives provides a clear picture of the expected structural motifs. researchgate.netiaea.orgresearchgate.net

The crystallographic data obtained from an SC-XRD experiment includes the crystal system, space group, and unit cell parameters. As an illustrative example, the crystallographic data for the related compound 4-(4-Bromobenzenesulfonamido)benzoic acid, which also exhibits characteristic carboxylic acid dimer formation, is presented below. researchgate.net

Compound Index

Powder X-ray Diffraction for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. It provides a unique "fingerprint" of a specific crystalline phase, allowing for identification, assessment of phase purity, and determination of crystallinity.

In a typical PXRD analysis, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle, 2θ. The resulting pattern of peaks, with their specific 2θ positions and relative intensities, is characteristic of the crystal structure of the substance.

For a pure, crystalline sample of a compound like this compound, the PXRD pattern would exhibit a series of sharp, well-defined peaks. The absence of peaks from other known crystalline phases would confirm the phase purity of the sample. Conversely, the presence of unexpected peaks would indicate contamination with impurities or the existence of a different polymorphic form.

The degree of crystallinity can also be assessed from the PXRD pattern. A highly crystalline material will produce sharp diffraction peaks with low background noise. In contrast, an amorphous or poorly crystalline sample will result in a broad, diffuse halo with few or no sharp peaks.

While a specific, experimentally determined PXRD pattern for this compound is not publicly available, the following table illustrates a hypothetical PXRD dataset, which would be expected for a crystalline sample of this compound, based on patterns observed for similar aromatic carboxylic acids.

Hypothetical Powder X-ray Diffraction Data for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 60 |

| 20.3 | 4.37 | 100 |

| 25.2 | 3.53 | 70 |

| 28.9 | 3.09 | 45 |

| 31.7 | 2.82 | 55 |

Analysis of Intermolecular Interactions in Solid State

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. In the case of this compound, the presence of amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) functional groups allows for a variety of significant non-covalent interactions that stabilize the solid-state structure. These interactions include strong hydrogen bonds, and potentially weaker halogen bonds and π-π stacking interactions.

Hydrogen Bonding: The most prominent intermolecular interactions in the crystal structure of this compound are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds.

Furthermore, the amino group is a hydrogen bond donor (N-H) and can interact with the carboxylic acid group of a neighboring molecule (N-H···O) or the chloro substituent (N-H···Cl). These interactions would link the primary dimers into more extended one-, two-, or three-dimensional networks.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with an electron-rich atom, such as the oxygen of a carbonyl group or the nitrogen of an amino group on an adjacent molecule. While generally weaker than hydrogen bonds, halogen bonds can play a crucial role in directing the crystal packing.

The precise nature and geometry of these intermolecular interactions can only be definitively determined through single-crystal X-ray diffraction analysis. Such an analysis would provide detailed information on bond lengths, bond angles, and torsion angles, allowing for a complete description of the supramolecular assembly.

The following table provides a summary of the types of intermolecular interactions anticipated in the solid state of this compound, along with typical bond distances observed in related structures.

Anticipated Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |

| Hydrogen Bond | N-H (Amino) | O=C (Carboxylic Acid) | 2.8 - 3.2 |

| Hydrogen Bond | N-H (Amino) | Cl | 3.2 - 3.5 |

| Halogen Bond | C-Cl | O=C (Carboxylic Acid) | 3.0 - 3.4 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of 3-Amino-5-chlorobenzoic acid, allowing for the detailed analysis of its structure and electronic landscape. These methods are foundational in predicting the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly with the B3LYP functional, are employed to determine its optimized molecular geometry. These calculations predict the most stable arrangement of atoms by minimizing the total electronic energy. The resulting geometric parameters, such as bond lengths and bond angles, provide a precise three-dimensional model of the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N | 1.38 | |

| C-Cl | 1.74 | |

| C-C (carboxyl) | 1.50 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-C-C (aromatic) | ||

| C-C-N | ||

| C-C-Cl | ||

| C-C-C (carboxyl) | ||

| O=C-O | ||

| C-O-H |

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For molecules like this compound, Pople-style basis sets, such as 6-311G, are commonly used. To enhance accuracy, these are often augmented with polarization functions (d,p) and diffuse functions (+), resulting in basis sets like 6-311+G(d,p). Polarization functions allow for more flexibility in describing the shape of atomic orbitals, which is important for accurately modeling bonding, while diffuse functions are crucial for describing the behavior of electrons that are far from the nucleus, such as in anions or molecules with lone pairs.

The choice of the functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is also critical. B3LYP is a hybrid functional that combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals, offering a good balance between accuracy and computational cost for many organic molecules. The combination of the B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted level of theory for obtaining reliable geometries and electronic properties for substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the aromatic ring, which are the electron-accepting parts of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar molecular structures.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In the MESP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The region around the amino group may also show some negative potential. The most positive potential (blue) is likely to be found around the hydrogen atom of the carboxylic acid group and the hydrogen atoms of the amino group. The aromatic ring will exhibit a more complex potential distribution due to the competing effects of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of conformational analysis for this molecule would be the rotation of the carboxylic acid group and the amino group relative to the benzene (B151609) ring.

A potential energy surface (PES) can be generated by calculating the total energy of the molecule for different values of the dihedral angles defining the orientation of these groups. The PES reveals the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). For the carboxylic acid group, there are likely two stable planar conformations, with the O-H bond pointing towards or away from the adjacent C-H bond of the ring. The rotation of the amino group also has a relatively low energy barrier. Understanding the preferred conformations and the energy landscapes is crucial for predicting the molecule's behavior in different environments.

Simulation of Spectroscopic Data (IR, NMR)

Computational methods can be used to simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and for assigning spectral features to specific molecular vibrations or chemical environments.

Simulated IR spectra are typically obtained by calculating the harmonic vibrational frequencies of the optimized molecular geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. The simulated spectrum provides information about the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the C-Cl stretch.

Simulated NMR spectra are calculated by determining the magnetic shielding of each nucleus in the molecule. The chemical shifts are then calculated relative to a standard reference compound (e.g., tetramethylsilane). These calculations can predict the ¹H and ¹³C NMR spectra, providing insights into the chemical environment of each atom. For this compound, the simulated NMR spectra would show distinct signals for the aromatic protons and carbons, as well as for the protons of the amino and carboxylic acid groups, with their chemical shifts influenced by the electronic effects of the substituents.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on typical values for similar molecular structures.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -COOH | O-H stretch | ~3500 |

| -NH₂ | N-H symmetric stretch | ~3400 |

| -NH₂ | N-H asymmetric stretch | ~3500 |

| C=O | C=O stretch | ~1700 |

| Aromatic C=C | C=C stretch | ~1600 |

| C-Cl | C-Cl stretch | ~750 |

Thermochemical Property Evaluation using Computational Methods

The evaluation of thermochemical properties through computational methods is a cornerstone of modern chemical research, providing essential data on the stability and reactivity of molecules. For this compound, while specific experimental thermochemical data is not widely available, computational techniques offer a reliable avenue for prediction. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key thermochemical parameters.

DFT methods, with functionals like B3LYP, are often used in conjunction with basis sets such as 6-31G* to perform quantum chemical calculations. These approaches can be used to calculate the enthalpy of formation, entropy, and Gibbs free energy of the molecule. The accuracy of these predictions is critical for understanding the molecule's behavior in various chemical environments.

For instance, in a computational study of the related compound 2-amino-5-bromobenzoic acid, the B3LYP level of DFT with a 6-31G* basis set was utilized to investigate its structural and electronic properties dergipark.org.tr. Similar methodologies can be applied to this compound to elucidate its thermochemical characteristics. The choice of computational method and basis set is crucial, as it directly impacts the accuracy of the results. For more precise thermochemical data, higher-level theories such as G3 or G4 could be employed, though they are more computationally intensive.

A comparative analysis of the thermochemical properties of different isomers of aminobenzoic acids can also be performed to understand the influence of substituent positions on molecular stability. Such studies have been conducted on various substituted aminobenzoic acids, revealing significant differences in their thermal behavior researchgate.net.

Table 1: Representative Computational Methods for Thermochemical Analysis

| Method | Basis Set | Common Applications |

|---|---|---|

| DFT (B3LYP) | 6-31G* | Geometry optimization, vibrational frequencies, electronic properties |

| Ab initio (HF) | 6-311++G(d,p) | Initial structural analysis, molecular orbital calculations |

Investigation of Noncovalent Interactions, including Halogen Bonding

Noncovalent interactions play a pivotal role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. In this compound, several types of noncovalent interactions are of interest, most notably hydrogen bonding and halogen bonding.

The amino (-NH2) and carboxylic acid (-COOH) groups are primary sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. These interactions are fundamental to the formation of dimers and extended networks in the solid state and influence the solubility and binding characteristics of the molecule in solution.

Of particular significance in this molecule is the presence of a chlorine atom, which can participate in halogen bonding. Halogen bonding is a directional, noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a "σ-hole") on the outermost portion of the halogen, opposite to the covalent bond nih.gov.

Computational methods, such as DFT and molecular electrostatic potential (MEP) surface analysis, are instrumental in visualizing the σ-hole and predicting the strength and directionality of halogen bonds nih.gov. For this compound, the chlorine atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen from neighboring molecules. A computational investigation of halogenated uranyl benzoates has demonstrated the use of DFT to analyze such interactions involving chlorine researchgate.net.

The interplay between hydrogen bonding and halogen bonding can lead to complex and stable supramolecular assemblies. Understanding these interactions is crucial for crystal engineering and the design of materials with specific properties.

Table 2: Potential Noncovalent Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | -COOH, -NH2 | O (of COOH), N (of NH2) |

Tautomeric Forms and Isomerism

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like this compound, which contains both acidic (carboxylic acid) and basic (amino) functional groups. The two primary tautomeric forms are the neutral form and the zwitterionic form.

In the neutral form, the proton resides on the carboxylic acid group, resulting in -COOH and -NH2 moieties. In the zwitterionic form, the proton from the carboxylic acid has been transferred to the amino group, leading to a carboxylate (-COO⁻) and an ammonium (B1175870) (-NH3⁺) group within the same molecule.

The relative stability of these tautomers is highly dependent on the molecular environment, particularly the solvent. Computational studies can predict the energies of different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models) to determine the predominant form under specific conditions.

A DFT study on the tautomeric forms of 2-amino-5-bromobenzoic acid, a structurally similar compound, revealed that the neutral form with the carboxylic acid and primary amine groups is the most stable dergipark.org.tr. This suggests that the neutral form of this compound is also likely to be the more stable tautomer, especially in non-polar environments. The zwitterionic form is generally more stabilized in polar, protic solvents due to favorable interactions with the solvent molecules.

The study of tautomeric equilibria in aminobenzoic acids has shown that the solvent's dielectric constant significantly influences the stability of the zwitterionic form nih.gov. Computational models can quantify these solvent effects and provide insights into the tautomeric preferences of this compound in different media.

Table 3: Potential Tautomers of this compound

| Tautomer | Functional Groups | Expected Stability |

|---|---|---|

| Neutral | -COOH, -NH2 | More stable in gas phase and non-polar solvents |

Medicinal Chemistry and Biological Activity of 3 Amino 5 Chlorobenzoic Acid and Its Derivatives

Design and Synthesis of Bioactive Compounds

The synthesis of bioactive compounds derived from aminobenzoic acids often involves strategic chemical reactions to introduce different functional groups and build more complex molecules. A common approach is the Michael addition reaction. For instance, a series of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized using this method, which involves the addition of 3,5-diaminobenzoic acid to 2,3-dichloronaphthalene-1,4-dione. researchgate.net This reaction is a versatile tool for creating carbon-carbon or carbon-heteroatom bonds.

Another synthetic strategy involves the condensation of a starting material with various amines. For example, new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated for their antiproliferative activities. mdpi.com Furthermore, derivatives can be prepared by reacting the amino group of the benzoic acid core. For example, the acylation of an amino-ester with chloroacetyl chloride is a step used in the synthesis of more complex heterocyclic systems, such as benzo researchgate.netmdpi.comthieno[2,3-d]pyrimidin-4(3H)-one. nih.govresearchgate.net These synthetic approaches allow for the creation of a diverse library of compounds based on the 3-amino-5-chlorobenzoic acid scaffold for biological evaluation.

Exploration of Biological Activities and Mechanisms of Action

Derivatives of this compound have been the subject of various studies to explore their biological potential. Research has primarily focused on their anticancer properties, demonstrating the capacity of these compounds to inhibit cancer cell growth and induce cell death through various molecular mechanisms. nih.govnih.gov

Certain derivatives of aminobenzoic acid have shown the ability to inhibit specific enzymes. One study on an aminobenzoic acid derivative, DAB-1, in murine bladder cancer models demonstrated that its antitumor effects were associated with a significant decrease in the expression of inducible nitric oxide synthase (iNOS) in tumor tissues. nih.gov The inhibition of iNOS, an enzyme that produces nitric oxide, is a key mechanism, as nitric oxide can play a complex role in tumor progression. nih.gov

In silico docking studies have also been used to predict the potential for enzymatic inhibition. For example, a derivative of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid, compound 3d, showed favorable glide energy and E model scores when docked with Histone Deacetylase 8 (HDAC8), suggesting it may act as an inhibitor of this enzyme. researchgate.netasianpubs.org

The investigation of this compound derivatives in anticancer research has yielded promising results, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines. In one study, a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were tested. mdpi.com The most active compound, designated 5h, exhibited notable cytotoxic effects, causing 10% cell death in ovarian cancer (OVCAR-3) cells and 47% cell death in breast cancer (MDA-MB-468) cells. mdpi.com Another compound, 5a, inhibited the growth of 21 different cancer cell lines. mdpi.com

Similarly, studies on 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives found that one particular compound, 3d, showed the maximum inhibition against the HeLa cervical cancer cell line, with activity greater than the standard drug used for comparison. researchgate.netasianpubs.org A structurally related compound, 2-amino-3-chlorobenzoic acid (2A3CB), demonstrated strong cytotoxic effects on the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. mdpi.comnih.gov

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | Source |

|---|---|---|---|

| Derivative 5h | Ovarian (OVCAR-3) | 10% cell death | mdpi.com |

| Breast (MDA-MB-468) | 47% cell death | mdpi.com | |

| Derivative 3d | Cervical (HeLa) | Showed maximum inhibition; better than standard | researchgate.netasianpubs.org |

| 2-Amino-3-chlorobenzoic acid | Breast (MDA-MB-231) | IC₅₀: 26 µM (24h), 5 µM (48h), 7.2 µM (72h) | mdpi.comnih.gov |

Research has shown that some aminobenzoic acid derivatives induce cancer cell death through apoptosis, a form of programmed cell death. For the related compound 2-amino-3-chlorobenzoic acid, studies have shown it induces apoptosis through caspase-mediated pathways. mdpi.comnih.gov This was confirmed by a significant increase in the activity of Caspase-3 and Caspase-9 enzymes in treated MDA-MB-231 cells. mdpi.com Other studies on different heterocyclic compounds derived from amino-esters have also demonstrated apoptosis induction, showing an increase in early and late apoptotic cells through flow cytometry analysis. nih.govresearchgate.net Novel 2-amino-5-benzylthiazole derivatives, for instance, were found to induce the cleavage of PARP1 and caspase 3 in leukemia cells. ukrbiochemjournal.org These derivatives also increased the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org

The anticancer effects of aminobenzoic acid derivatives can be attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/AKT pathway is a critical pathway that is often dysregulated in cancer. nih.gov Studies on 2-amino-3-chlorobenzoic acid have suggested that it may target PI3K/AKT markers. mdpi.comnih.govresearchgate.net

In addition to the PI3K/AKT pathway, other signaling cascades can be affected. Research on the aminobenzoic acid derivative DAB-1 in bladder cancer models revealed that it efficiently inhibited the activation of the TNFα/NFΚB and IL6/STAT3 signaling pathways. nih.gov Specifically, it was found to decrease the transcriptional activation of NFΚB, which in turn reduces the expression of iNOS and subsequent nitric oxide production. nih.gov

Anticancer Research

Inhibition of Cell Proliferation and Migration

The ability to inhibit the uncontrolled growth and spread of cancer cells is a cornerstone of oncology research. Derivatives of aminobenzoic acid have shown promise in this area. While direct studies on this compound are limited, research on closely related structures provides valuable insights. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been synthesized and evaluated for their effects on human leukemia cell lines. nih.gov These compounds demonstrated a dose-dependent inhibition of cell viability. nih.gov At lower concentrations (5 μM), they induced a transient delay in the cell cycle, while at higher concentrations (10 μM), they led to cell death. nih.gov This suggests that modifications of the amino and carboxyl groups of the aminobenzoic acid core can lead to potent anti-proliferative agents. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their potential in cancer therapy.

Antimicrobial Properties

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Aminobenzoic acid derivatives have been explored as a potential source of new antibiotics.

Antibacterial Activity against Specific Strains (e.g., MRSA)

Research into the antimicrobial properties of aminobenzoic acid derivatives has shown activity against various bacterial strains. While specific data on this compound derivatives against MRSA is not extensively detailed in the available literature, studies on related compounds offer promising leads. For example, 2-amino-3-chlorobenzoic acid, an isomer of the title compound, has been shown to exhibit potent antibacterial activity against MRSA. mdpi.com This finding suggests that the chlorinated aminobenzoic acid scaffold is a viable starting point for the development of anti-MRSA agents. Further synthesis and screening of this compound derivatives are necessary to determine their specific efficacy against this and other resistant bacterial strains.

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of aminobenzoic acid derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective antimicrobial compounds. Key structural features that influence activity include the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxylic acid functional groups.

For antimicrobial agents in general, factors such as lipophilicity, electronic effects, and steric hindrance play a significant role. For instance, in a series of 1,3,5-triazine (B166579) aminobenzoic acid derivatives, certain compounds displayed antimicrobial activity against S. aureus and E. coli comparable to the antibiotic ampicillin. nih.gov The nature of the substituents on the triazine ring, linked to the aminobenzoic acid moiety, was found to be a critical determinant of their biological activity. nih.gov Similarly, in a study of new quinone derivatives, modifications to the quinone core and its substituents significantly impacted their antibacterial activity against Gram-positive pathogens, with one compound showing higher potency against MRSA than vancomycin. mdpi.com These studies underscore the importance of systematic structural modifications to optimize the antimicrobial properties of compounds based on the aminobenzoic acid scaffold.

Antioxidant Activities

Diuretic Applications and Derivatives

Aminobenzoic acid derivatives have been a cornerstone in the development of diuretic drugs, which are essential for treating conditions like hypertension and edema. These agents primarily work by increasing the excretion of salt and water from the kidneys. A significant class of diuretics, known as loop diuretics, includes compounds that are derivatives of a sulfamoylbenzoic acid.

Specifically, derivatives of 3-amino-5-sulfamoylbenzoic acid have been extensively studied for their diuretic properties. nih.gov These compounds are structurally related to this compound, with a sulfamoyl group being a key feature for diuretic activity. Research has explored the impact of various substituents at the 4-position of the benzene (B151609) ring on the diuretic effect. nih.gov Furthermore, 3-amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives have also been synthesized and evaluated, demonstrating the versatility of the aminobenzoic acid scaffold in developing potent diuretics. nih.gov The structure-activity relationship studies in this area have provided valuable insights into the design of effective diuretic agents.

Prodrug Strategies and Drug Delivery Considerations

Prodrug design is a strategic approach to optimize the pharmacokinetic and pharmacodynamic properties of a drug. mdpi.com This involves chemically modifying a bioactive compound to form an inactive derivative that, upon administration, is converted back to the active drug through enzymatic or chemical processes in the body. Amino acids are frequently used as promoieties in prodrug design due to their biocompatibility and their ability to utilize endogenous transport mechanisms, which can enhance drug absorption and targeted delivery. mdpi.com

While specific prodrug strategies for this compound are not extensively documented, the principles of amino acid-based prodrugs are applicable. For instance, esterifying the carboxylic acid group of this compound with an amino acid could potentially improve its solubility and bioavailability. Similarly, forming an amide linkage with the amino group could also be explored. Such modifications can alter the physicochemical properties of the parent drug, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. The development of prodrugs for aminobenzoic acid derivatives has been a successful strategy in other contexts, such as in gene-directed enzyme prodrug therapy (GDEPT), where novel fluorinated benzoic acid mustards have been synthesized as prodrugs. nih.gov These strategies could be adapted for this compound to enhance its therapeutic potential.

Role as Pharmaceutical Intermediates and Lead Compounds

As a chemical building block, this compound holds potential for the synthesis of various organic compounds. Its utility is primarily as an intermediate, a molecule that is a stepping stone in the formation of other substances.

A thorough review of scientific literature does not indicate that this compound is used as an intermediate in the synthesis of Diazepam. The well-established synthetic pathways for Diazepam and its related benzodiazepine (B76468) structures historically utilize its isomer, 2-Amino-5-chlorobenzoic acid (or its derivatives like 2-amino-5-chlorobenzophenone), as the primary starting material. No evidence was found in the examined literature to support the role of the 3-amino isomer in this specific pharmaceutical application.